![molecular formula C8H9NO4S B2462960 2-Methyl-3-sulfamoylbenzoic acid CAS No. 1342428-00-5](/img/structure/B2462960.png)
2-Methyl-3-sulfamoylbenzoic acid
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Overview
Description
2-Methyl-3-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 1342428-00-5 . It has a molecular weight of 215.23 . The IUPAC name for this compound is 3-(aminosulfonyl)-2-methylbenzoic acid .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-sulfamoylbenzoic acid is C8H9NO4S . The InChI code for this compound is 1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) .Scientific Research Applications
Chemical Synthesis
“2-Methyl-3-sulfamoylbenzoic acid” is used in chemical synthesis . It is a compound with the molecular weight of 215.23 . It is typically stored at room temperature and comes in a physical form of powder .
Pharmaceuticals
This compound is used in the pharmaceutical industry . It is often used in the synthesis of drugs due to its unique chemical properties .
Environmental Remediation
“2-Methyl-3-sulfamoylbenzoic acid” has been used in the mineralization of clofibric acid, a persistent organic pollutant in aquatic environments . The process uses persulfate as an oxidant and CoFe2O4@SiO2 catalyst by the subcritical water oxidation (sub-CWO) process .
Water Treatment
The subcritical water oxidation method, which uses “2-Methyl-3-sulfamoylbenzoic acid”, is an innovative treatment process for preventing the possible toxic effects of organic pollutants in aquatic environments .
Catalyst in Chemical Reactions
“2-Methyl-3-sulfamoylbenzoic acid” can act as a catalyst in certain chemical reactions . After the completion of the reaction, the formed triethylamine (TEA) hydrochloride is separated by filtration .
Herbicides and Antimicrobial Agents
Acetohydroxyacid synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthesis (BCAA) pathway in higher plants, fungi, and bacteria, is absent in humans and animals . Therefore, AHAS is an attractive target for the design of new herbicides and antimicrobial agents . “2-Methyl-3-sulfamoylbenzoic acid” could potentially be used in the design of these agents .
Safety and Hazards
The safety information available indicates that 2-Methyl-3-sulfamoylbenzoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a crucial role in the arachidonic acid cascade .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of binding and inhibition .
Biochemical Pathways
It’s worth noting that the inhibition of cpla2α can affect the arachidonic acid cascade, a biochemical pathway leading to the formation of prostaglandins and leukotrienes . These compounds are involved in various physiological processes, including inflammation and pain sensation .
Pharmacokinetics
The compound’s molecular weight (21523) and physical form (powder) suggest that it may have suitable properties for absorption and distribution .
Result of Action
The inhibition of cpla2α, and thus the potential reduction in the production of prostaglandins and leukotrienes, could result in anti-inflammatory and analgesic effects .
properties
IUPAC Name |
2-methyl-3-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZORUIWDRHVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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